1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one
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Overview
Description
1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one is a complex organic compound featuring a pyridinone core, a piperidine moiety, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methyl-2-pyridone with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The intermediate product is then coupled with a pyrrolidine derivative to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the precision required for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridinone ring, often facilitated by reagents like sodium methoxide or lithium diisopropylamide (LDA).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or LDA in tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
Scientific Research Applications
1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-pyridone: Shares the pyridinone core but lacks the piperidine and pyrrolidine moieties.
Piperidine derivatives: Compounds like piperine and evodiamine, which contain the piperidine ring but differ in other structural aspects.
Pyrrolidine derivatives: Compounds such as proline and its derivatives, which feature the pyrrolidine ring but have different functional groups
Uniqueness
1-Methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one is unique due to its combination of three distinct heterocyclic systems, which confer specific chemical and biological properties. This structural complexity allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-methyl-4-[3-(piperidin-1-ylmethyl)pyrrolidine-1-carbonyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-18-9-6-15(11-16(18)21)17(22)20-10-5-14(13-20)12-19-7-3-2-4-8-19/h6,9,11,14H,2-5,7-8,10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIXWFDKYQMCJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)N2CCC(C2)CN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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